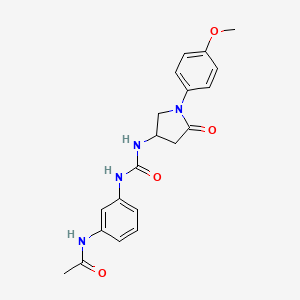

N-(3-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c1-13(25)21-14-4-3-5-15(10-14)22-20(27)23-16-11-19(26)24(12-16)17-6-8-18(28-2)9-7-17/h3-10,16H,11-12H2,1-2H3,(H,21,25)(H2,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUPOERKAQVHNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide typically involves multiple steps:

Formation of the Pyrrolidinone Core: The initial step involves the synthesis of the pyrrolidinone core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, often using a methoxyphenyl halide and a suitable base.

Urea Linkage Formation: The urea linkage is formed by reacting the intermediate with an isocyanate or a carbodiimide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce alcohol derivatives.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit anticancer activity. The presence of the pyrrolidine and methoxyphenyl groups suggests potential interactions with cellular pathways involved in tumor growth and proliferation.

Case Study :

In vitro studies demonstrated that derivatives of N-(3-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide inhibited proliferation in various cancer cell lines, including breast and prostate cancer cells. These studies revealed IC50 values indicating effective growth inhibition, suggesting a promising avenue for further development as anticancer agents.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | < 10 | Significant growth inhibition |

| PC-3 (Prostate Cancer) | < 15 | Moderate growth inhibition |

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Similar compounds have been evaluated for their effectiveness against various bacterial strains.

Case Study :

In a study evaluating the antimicrobial properties of related compounds, several derivatives demonstrated activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be below 50 µg/mL, indicating significant antibacterial properties.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | < 25 | Strong |

| Escherichia coli | < 50 | Moderate |

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

Case Study :

A series of synthesized analogs were tested for AChE inhibition, with some compounds achieving IC50 values lower than 5 µM. This indicates strong potential for therapeutic applications in neurodegenerative diseases such as Alzheimer's.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | 4.5 | Acetylcholinesterase |

| Compound B | 2.8 | Acetylcholinesterase |

Mechanism of Action

The mechanism of action of N-(3-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The methoxyphenyl group and urea linkage play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Compound 4 ()

- Structure : (E)-2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-(4-methoxyphenyl)buta-1,3-dien-2-yl)phenyl)acetamide

- Key Features: Shares the 4-methoxyphenyl and acetamide groups with the target compound. Replaces pyrrolidinone with a quinazolinone core. Contains a thioether and conjugated diene system.

- Activity : Exhibits significant effects on wild-type and mutant EGFR, though exact IC50 values are unreported .

N-[(3S)-1-{4-[(3-fluorophenyl)methoxy]phenyl}-5-oxopyrrolidin-3-yl]acetamide ()

- Structure: Features a pyrrolidinone core and acetamide but substitutes 4-methoxyphenyl with a 3-fluorophenyl-methoxy group.

- Key Differences :

- Fluorine substitution alters electronic properties and lipophilicity compared to methoxy.

- (3S) stereochemistry may influence target binding specificity.

Compound 8b ()

- Structure: 4-((3-fluoro-5-(3-(m-tolyl)ureido)phenyl)amino)-N-methylquinazoline-2-carboxamide

- Key Features: Quinazoline core with a urea linkage and fluorine substituent. Lacks the pyrrolidinone ring present in the target compound.

- Activity : IC50 of 14.8 nM against EGFR, highlighting the importance of urea-mediated hydrogen bonding .

Pharmacological and Functional Comparisons

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure Impact: Quinazolinone/quinazoline-based compounds (e.g., 8b) demonstrate potent EGFR inhibition, likely due to planar aromatic cores facilitating ATP-binding pocket interactions. The target compound’s pyrrolidinone may offer conformational flexibility but reduce affinity compared to rigid heterocycles .

Substituent Effects :

- Methoxy groups (target compound, Compound 4) enhance solubility and π-π stacking, whereas fluorine (Compound 8b) increases metabolic stability and membrane permeability .

Urea vs. Thiourea :

- Urea linkages (target compound, 8b) form stronger hydrogen bonds with EGFR’s Lys745 and Asp855 compared to thiourea derivatives (e.g., 6a, 6b in ), which may explain higher potency in urea-containing analogs .

Biological Activity

N-(3-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article examines its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is C17H22N4O3, with a molecular weight of approximately 318.39 g/mol. The compound features a pyrrolidine ring, a methoxyphenyl group, and an acetamide moiety, which are essential for its biological activity.

Anticancer Properties

The compound has been evaluated for its anticancer activity against various cancer cell lines. In vitro studies have shown that it exhibits low cytotoxicity with selective sensitivity towards certain leukemia cell lines. A notable study conducted by the National Cancer Institute (NCI) assessed the compound's efficacy against a panel of approximately sixty cancer cell lines.

Table 1: Anticancer Activity Profile

| Cell Line Type | Sensitivity Level at 10 µM |

|---|---|

| Leukemia | Slightly Sensitive |

| Colon Cancer | Low Sensitivity |

| Melanoma | Low Sensitivity |

| Breast Cancer | Not Sensitive |

The results indicated that while the compound did not demonstrate strong overall anticancer activity, it showed some potential in targeting leukemia cells more effectively than others .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Modifications to the methoxy group and the urea linkage have been investigated to enhance potency. For instance, substituting different groups on the phenyl ring has led to variations in activity levels, suggesting that electronic and steric factors play significant roles in its biological effects .

Case Studies

- In Vitro Evaluation : A study published in a peer-reviewed journal highlighted the compound's low cytotoxicity in various cancer cell lines, including K-562 (leukemia), HCT-15 (colon), and SK-MEL-5 (melanoma). The findings suggested that further structural modifications could yield more potent derivatives .

- QSAR Analysis : Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of related compounds. These models indicate that increasing hydrophobic interactions through specific substitutions can enhance anticancer activity .

Q & A

Basic Research Questions

What are the common synthetic routes for N-(3-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves coupling a 5-oxopyrrolidin-3-yl urea intermediate with a substituted phenylacetamide. For example:

Step 1 : Prepare the 5-oxopyrrolidin-3-yl urea moiety via condensation of 1-(4-methoxyphenyl)pyrrolidin-3-amine with an isocyanate derivative under anhydrous conditions (e.g., using DMF as solvent at 0–5°C) .

Step 2 : Couple the urea intermediate with N-(3-aminophenyl)acetamide using a carbodiimide coupling agent (e.g., EDC/HOBt) in dichloromethane .

Optimization :

- Temperature Control : Maintain low temperatures (0–5°C) during urea formation to minimize side reactions .

- Statistical Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., solvent polarity, stoichiometry) affecting yield and purity .

How can spectroscopic methods (e.g., NMR, FTIR) be employed to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- FTIR :

What chromatographic methods are suitable for assessing purity and detecting related substances?

Methodological Answer:

- HPLC : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% TFA). Monitor at 254 nm. Related substances (e.g., unreacted intermediates) are resolved by adjusting the acetonitrile ratio .

- Validation : Follow ICH guidelines—ensure linearity (R² > 0.995), precision (%RSD < 2%), and limit of detection (LOD < 0.1%) .

Advanced Research Questions

How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

Methodological Answer:

- Reactivity Prediction :

- Molecular Docking :

How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Meta-Analysis :

- Structure-Activity Relationship (SAR) :

What advanced reaction engineering strategies can improve scalability of the synthesis?

Methodological Answer:

- Flow Chemistry :

- Membrane Separation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.